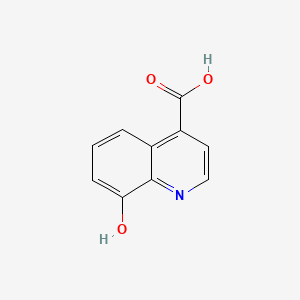

8-Hydroxyquinoline-4-carboxylic acid

Vue d'ensemble

Description

L’analogue d’hydroxyquinoline 2 est un dérivé de l’hydroxyquinoline, un composé connu pour ses diverses activités biologiques. Les analogues d’hydroxyquinoline ont été largement étudiés pour leurs applications potentielles en chimie médicinale, en particulier en raison de leur capacité à interagir avec diverses cibles biologiques. Ces composés sont caractérisés par une structure de base de quinoléine, qui est un système bicyclique constitué d’un cycle benzénique fusionné à un cycle pyridine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse des analogues d’hydroxyquinoline implique généralement l’utilisation d’aldéhydes α,β-insaturés et d’anilines substituées. Une méthode courante est la synthèse de Skraup, qui implique la cyclisation de dérivés d’aniline avec du glycérol et de l’acide sulfurique en présence d’un agent oxydant tel que le nitrobenzène . Une autre méthode est la réaction de Doebner-Miller, qui utilise des aldéhydes α,β-insaturés et des anilines en présence d’un catalyseur acide de Brønsted .

Méthodes de production industrielle

La production industrielle d’analogues d’hydroxyquinoline utilise souvent des systèmes catalytiques pour améliorer le rendement et l’efficacité. Les réactions catalysées par des métaux de transition, les réactions médiées par des liquides ioniques sans métal et les protocoles de réaction verts sont quelques-unes des méthodes utilisées pour synthétiser ces composés à plus grande échelle .

Analyse Des Réactions Chimiques

Chelation Reactions with Metal Ions

The compound’s hydroxyl and carboxylic acid groups enable bidentate or tridentate coordination with transition metals. This chelation capacity underpins its applications in metallopharmaceuticals and analytical chemistry:

The stability constants (log K) were determined via potentiometric titrations, with Cu²⁺ complexes showing the highest affinity .

Condensation Reactions

The carboxylic acid group participates in amide bond formation, a key step in derivatization for drug discovery:

-

Example : Reaction with substituted anilines (R-NH₂) in the presence of phosphorus trichloride yields 8-hydroxyquinoline-4-carboxanilides :

| Aniline Substituent (R) | Yield (%) | Bioactivity (H5N1 Inhibition) |

|---|---|---|

| -Cl | 79 | 68% at 10 μM |

| -OCH₃ | 61 | 42% at 10 μM |

Electrophilic Substitution

The quinoline ring undergoes electrophilic substitution at positions 5 and 7 due to electron-rich regions:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 5-nitro-8-hydroxyquinoline-4-carboxylic acid in 85% yield .

-

Halogenation : Chlorination using SOCl₂ or NaOCl yields 5-chloro derivatives, enhancing antibacterial potency .

Reductive Cyclization

Under CO gas and Pd(OAc)₂ catalysis, the compound forms fused heterocycles. For example, reaction with 2-nitrobenzaldehydes produces quinoline-indole hybrids :

| Product | BBB Permeability (Pe × 10⁶ cm/s) | Amyloid-β Aggregation Inhibition |

|---|---|---|

| Quinoline-indole | 18.9 ± 0.6 | 72% at 50 μM |

Esterification and Decarboxylation

-

Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, improving lipid solubility .

-

Decarboxylation : Heating above 200°C yields 8-hydroxyquinoline, a precursor for agrochemicals .

Biosynthetic Pathways

In Spodoptera littoralis, the compound is synthesized via enzymatic conversion of 3-hydroxykynurenine, involving:

Applications De Recherche Scientifique

Chemical Properties and Structure

8-HQCA is characterized by its unique structure, which includes a hydroxyl group at position 8 and a carboxylic acid group at position 4 of the quinoline ring. Its chemical formula is , and it has a molecular weight of 189.17 g/mol. The presence of these functional groups contributes to its chelating ability, allowing it to form stable complexes with metal ions.

Pharmaceutical Applications

-

Antimicrobial Activity :

- 8-HQCA exhibits broad-spectrum antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds synthesized from 8-HQCA and ciprofloxacin demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL .

-

Anticancer Properties :

- Research indicates that 8-HQCA and its derivatives possess anticancer activity against several human cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed IC50 values ranging from 26.30 to 63.75 µM . Notably, some compounds exhibited higher potency than standard chemotherapeutics like doxorubicin.

- Neuroprotection :

-

Inhibition of Enzymes :

- Recent studies have highlighted the potential of 8-HQCA as an inhibitor of various enzymes linked to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from 8-HQCA showed IC50 values between 8.80 to 26.50 µM against these enzymes, indicating their potential in treating cognitive disorders .

Materials Science Applications

- Organic Light-Emitting Diodes (OLEDs) :

- Fluorescent Chemosensors :

Analytical Chemistry Applications

- Chromatographic Techniques :

- 8-HQCA can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method employing acetonitrile and water has been developed for its separation and quantification in complex mixtures . This method is scalable for preparative applications and suitable for pharmacokinetic studies.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |

| Anticancer agents | IC50 values between 26.30 to 63.75 µM | |

| Neuroprotective agents | Chelates metal ions, reducing oxidative stress | |

| Enzyme inhibitors | IC50 values from 8.80 to 26.50 µM | |

| Materials Science | OLED components | Enhances charge transport |

| Fluorescent sensors | Detects metal ions via luminescence | |

| Analytical Chemistry | HPLC analysis | Effective separation method for quantification |

Case Studies

- Hybridization with Ciprofloxacin :

- Synthesis of Derivatives :

- Neuroprotective Studies :

Mécanisme D'action

Le mécanisme d’action des analogues d’hydroxyquinoline implique leur capacité à chélater les ions métalliques, ce qui peut perturber divers processus biologiques. Par exemple, ces composés peuvent inhiber l’activité des enzymes métallo-dépendantes, conduisant à l’accumulation de protéines mal repliées et à l’induction de l’apoptose dans les cellules cancéreuses . Les cibles moléculaires comprennent des enzymes telles que les déméthylases d’histones et les métalloprotéines .

Comparaison Avec Des Composés Similaires

Les analogues d’hydroxyquinoline sont uniques en raison de leurs fortes propriétés chélatrices des métaux et de leurs diverses activités biologiques. Des composés similaires comprennent :

8-Hydroxyquinoléine : Connue pour ses propriétés antimicrobiennes et anticancéreuses.

4-Hydroxy-2-quinolones : Ces composés possèdent des activités pharmaceutiques et biologiques significatives.

2-Hydroxyquinoléine : Utilisée dans diverses applications industrielles et connue pour sa capacité à former des complexes stables avec des ions métalliques.

L’analogue d’hydroxyquinoline 2 se distingue par ses interactions spécifiques avec les cibles biologiques et son potentiel en tant qu’agent thérapeutique dans diverses maladies.

Activité Biologique

8-Hydroxyquinoline-4-carboxylic acid (8-HQCA) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potentials of 8-HQCA, supported by recent research findings and case studies.

Overview of Biological Activities

8-HQCA exhibits a variety of biological activities, including:

- Anticancer Effects : Several studies have demonstrated that 8-HQCA and its derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde, a related compound, showed cytotoxicity against multiple cancer cells with IC50 values ranging from 12.5 to 25 μg/mL .

- Neuroprotective Properties : The compound acts as a multifunctional metal-chelator and has been explored for its potential in treating neurodegenerative disorders. It can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases .

- Antimicrobial Activity : Research indicates that 8-HQCA exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making them promising candidates for new antibacterial drugs .

The biological activity of 8-HQCA is attributed to several mechanisms:

- Metal Chelation : The ability to chelate metals plays a crucial role in its neuroprotective and anticancer activities. By binding to metal ions like copper and iron, it can prevent oxidative stress and subsequent cellular damage .

- Inhibition of Enzymes : 8-HQCA inhibits key enzymes involved in cancer progression and neurodegeneration, such as AChE and MAO. This inhibition can lead to reduced tumor growth and improved neuronal health .

- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through caspase-dependent pathways, contributing to their anticancer efficacy .

Anticancer Activity

A study highlighted the effectiveness of an 8-hydroxyquinoline derivative in suppressing Hep3B xenograft tumor growth in vivo. Administered at a dosage of 10 mg/kg/day via intraperitoneal injection over nine days, it completely inhibited tumor growth without causing histological damage to vital organs .

Neuroprotective Studies

Research has shown that compounds derived from 8-HQCA can cross the blood-brain barrier and exhibit low toxicity (LD50 > 2000 mg/kg) while protecting neurons from oxidative stress induced by metal ions . These findings suggest potential applications in treating Alzheimer’s disease and other neurodegenerative conditions.

Data Summary

Future Directions

Given the promising results from various studies, future research should focus on:

- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of 8-HQCA derivatives in humans.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Synthesis of New Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.

Propriétés

IUPAC Name |

8-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTUKANGPPVLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204228 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55698-67-4 | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55698-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055698674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55698-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXYCINCHONINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG29EB6D6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.